1-(3-Ethyl-oxetan-3-yl)ethanone

Description

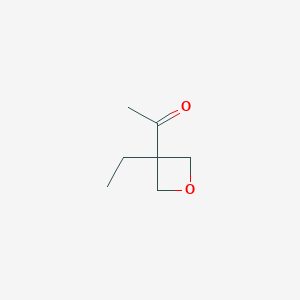

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethyloxetan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(6(2)8)4-9-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPYLUBVILQTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299295 | |

| Record name | Ethanone, 1-(3-ethyl-3-oxetanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-27-7 | |

| Record name | Ethanone, 1-(3-ethyl-3-oxetanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-ethyl-3-oxetanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 3 Ethyl Oxetan 3 Yl Ethanone and Analogous Oxetanones

Established Synthetic Pathways for Oxetane (B1205548) Ring Formation

The synthesis of the strained four-membered oxetane ring is a primary challenge that has been addressed through several effective methods.

Cycloaddition Reactions (e.g., Paternò-Büchi Photocycloaddition)

The Paternò-Büchi reaction stands as a cornerstone of oxetane synthesis, involving the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene. slideshare.netnumberanalytics.com First reported in 1909, this reaction typically proceeds through the photo-excited triplet state of the carbonyl compound, which then reacts with the ground-state alkene to form a 1,4-biradical intermediate. numberanalytics.comnih.gov This intermediate subsequently cyclizes to yield the oxetane ring. The versatility of this reaction allows for the synthesis of a wide array of oxetane derivatives, including complex spirocyclic systems. rsc.org

The efficiency and selectivity of the Paternò-Büchi reaction are influenced by several factors, including the nature of the substrates and the reaction conditions. slideshare.net While traditionally requiring high-energy UV light, recent advancements have enabled this transformation using visible light through the use of photocatalysts that facilitate triplet energy transfer, enhancing the safety and scalability of the process. chemrxiv.org

Table 1: Overview of Paternò-Büchi Reaction Variants

| Reaction Type | Description | Key Features |

|---|---|---|

| Classic Paternò-Büchi | Photochemical [2+2] cycloaddition between a carbonyl and an alkene. numberanalytics.com | Forms oxetane ring; proceeds via a biradical intermediate. slideshare.netnih.gov |

| Visible-Light Mediated | Uses a photocatalyst to enable the reaction with lower-energy visible light. chemrxiv.org | Improved safety and scalability; relies on triplet energy transfer. chemrxiv.org |

| Intramolecular Paternò-Büchi | The carbonyl and alkene moieties are part of the same molecule. | Efficiently constructs complex bicyclic and spirocyclic oxetane systems. |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another major strategy for constructing the oxetane ring. acs.org Although forming a four-membered ring can be kinetically less favorable than forming larger rings, several reliable methods have been developed. acs.org

One common approach is the Williamson ether synthesis, which involves the intramolecular SN2 reaction of a halo-alcohol. nih.gov This method requires a precursor molecule containing both a hydroxyl group and a suitable leaving group, typically a halide, positioned to favor 4-exo-tet cyclization. Base-promoted cyclization then yields the oxetane. For instance, enantiomerically enriched 2-aryl-substituted oxetanes have been prepared through the reduction of β-halo ketones followed by a Williamson ether cyclization. acs.org

Another powerful technique involves the intramolecular ring-opening of epoxides. For example, treating a 3,4-epoxy alcohol with a base can lead to the formation of an oxetane as the primary product. oup.com The regioselectivity of the cyclization is a critical aspect of this method.

More recently, methods involving C-H bond functionalization have emerged. These strategies can convert alcohols directly into oxetanes under mild conditions, streamlining the synthetic process by avoiding the need for pre-functionalized substrates. nih.gov

Methods for Introducing the Ethanone (B97240) Moiety at the Oxetane C3 Position

The introduction of an ethanone (acetyl) group at the C3 position of the oxetane ring is a critical step in the synthesis of the target compound. A key and versatile intermediate for this purpose is oxetan-3-one. acs.orgnih.gov The synthesis of oxetan-3-one itself can be achieved through various multi-step routes, often starting from precursors like 1,3-dichloroacetone (B141476) or propargylic alcohols. nih.govgoogle.com

Once oxetan-3-one is obtained, standard ketone functionalization reactions can be employed. To form the 1-(3-ethyl-oxetan-3-yl)ethanone structure, a two-step sequence is typically envisioned:

Nucleophilic Addition: Reaction of oxetan-3-one with an ethyl nucleophile, such as ethylmagnesium bromide (a Grignard reagent) or ethyllithium. This step forms the tertiary alcohol, 3-ethyl-oxetan-3-ol. This is analogous to the reported synthesis of other 3-alkyl-3-hydroxyoxetanes. nih.gov

Oxidation: The resulting tertiary alcohol must then be oxidized to form the desired ketone. However, direct oxidation of a tertiary alcohol to a ketone is not possible without C-C bond cleavage. Therefore, a more viable strategy involves introducing the acetyl group directly.

A more direct approach involves the reaction of a suitable C3-nucleophilic oxetane species with an acetyl electrophile. Alternatively, a precursor like 3-cyano-3-hydroxyoxetane could be synthesized and then manipulated. A Horner-Wadsworth-Emmons reaction on oxetan-3-one can yield α,β-unsaturated esters, which could then be subjected to further transformations. chemrxiv.org

Derivatization and Functionalization of 3-Ethyl-oxetan-3-yl Scaffolds

The 3-ethyl-oxetan-3-yl scaffold can be further modified to create a diverse range of analogs.

Strategies for Introducing Ethyl Substituents

The primary strategy for introducing the ethyl group at the C3 position relies on the nucleophilic addition to oxetan-3-one, as previously mentioned. nih.gov The reaction of oxetan-3-one with an organometallic reagent like ethylmagnesium chloride provides a direct route to the 3-ethyl-3-hydroxyoxetane intermediate.

Table 2: Synthesis of 3-Substituted-3-hydroxyoxetanes

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Oxetan-3-one | Phenethylmagnesium chloride | 3-Phenethyl-oxetan-3-ol | nih.gov |

This intermediate is crucial as it establishes the required quaternary center at the C3 position of the oxetane ring.

Selective Functional Group Transformations

The 3-ethyl-oxetan-3-yl ethanone scaffold contains two key functional groups: the oxetane ring and the ketone. Both offer opportunities for selective transformations.

Ketone Chemistry: The ketone group can undergo a wide range of standard transformations. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form alkenes.

Oxetane Ring-Opening: The oxetane ring, despite its relative stability compared to oxiranes, can undergo ring-opening reactions under suitable acidic or nucleophilic conditions. rsc.orgnih.gov The presence of substituents at the C3 position makes the oxetane prochiral, and asymmetric ring-opening can provide access to highly functionalized, chiral three-carbon building blocks. rsc.orgrsc.org These reactions are often catalyzed by Lewis or Brønsted acids. rsc.org

The stability of the oxetane ring to a variety of reaction conditions has been shown to be greater than often assumed, allowing for a broad range of chemical manipulations on other parts of the molecule without cleaving the four-membered ring. chemrxiv.org For example, ester groups on oxetane scaffolds can be reduced to alcohols, demonstrating the robustness of the core structure. chemrxiv.org

Sustainable and Efficient Synthesis Protocols for Oxetane-Based Ketones

The synthesis of oxetan-3-ones, including this compound, presents a notable challenge due to the inherent ring strain of the four-membered ether ring. rsc.org Traditional methods often require multiple steps, harsh reaction conditions, or the use of hazardous reagents like α-diazo ketones. nih.govgoogle.com Consequently, the development of sustainable and efficient synthetic protocols is a primary focus in modern organic chemistry, aiming to improve yields, reduce waste, and enhance safety. These advanced strategies often leverage catalysis and novel reaction pathways to construct the strained oxetane core.

Recent advancements have centered on innovative catalytic systems that offer milder conditions and greater efficiency. Key among these are gold-catalyzed cyclizations and photoredox-mediated reactions, which provide direct access to the oxetanone scaffold from readily available starting materials. nih.govacs.org These methods align with the principles of green chemistry by minimizing energy consumption and avoiding toxic reagents. encyclopedia.pubumich.edu

Gold-Catalyzed Synthesis from Propargylic Alcohols

A significant breakthrough in the synthesis of oxetan-3-ones is the gold-catalyzed intermolecular oxidation of propargylic alcohols. nih.govorganic-chemistry.org This methodology provides a general and practical one-step route to a variety of oxetan-3-ones, proceeding efficiently under mild, open-flask conditions without the need to exclude moisture or air. nih.gov The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate, which facilitates the challenging formation of the strained four-membered ring. nih.govorganic-chemistry.org This approach is a safer and more efficient alternative to methods involving hazardous α-diazo ketones. nih.gov

Research has demonstrated the versatility of this method for synthesizing various substituted oxetan-3-ones. For instance, a range of propargylic alcohols can be converted into their corresponding oxetan-3-one products in good yields. nih.gov A related gold-catalyzed method has also been developed for the synthesis of phosphonate-substituted oxetan-3-ones from alkynyl phosphonates, yielding highly functionalized building blocks for further synthetic applications, such as Horner-Wadsworth-Emmons (HWE) reactions. rsc.org

Table 1: Gold-Catalyzed Synthesis of Various Oxetan-3-ones This table is representative of the types of transformations discussed in the literature. Specific substrate-product combinations for this compound via this exact method are not detailed in the provided search results, but the general applicability is shown.

| Starting Material (Propargylic Alcohol) | Catalyst System | Oxidant | Solvent | Yield (%) | Citation |

| Propargyl alcohol | PPh3AuCl / AgOTf | 3,5-(CF3)2-Pyridine N-oxide | Dioxane | 65% | nih.gov |

| 1-Ethynylcyclohexanol | PPh3AuCl / AgOTf | Pyridine N-oxide | Dioxane | 85% | nih.gov |

| 3-Methyl-1-butyn-3-ol | IPrAuNTf2 | Pyridine N-oxide | Dichloromethane | 81% | rsc.org |

| Cyclopentyl-substituted alkynyl phosphonate | IPrAuNTf2 | Pyridine N-oxide | Dichloromethane | 71% | rsc.org |

Photocatalytic and Photochemical Approaches

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. encyclopedia.pubnih.gov The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic photochemical method for constructing oxetane rings. researchgate.netbeilstein-journals.org Modern adaptations using visible-light photocatalysis have made this reaction more accessible and controllable. nih.gov For example, iridium-based photosensitizers have been used to catalyze the Paternò-Büchi reaction between α-ketoesters and simple alkenes under mild conditions. nih.gov

Another innovative and highly efficient strategy involves the direct functionalization of alcohol C–H bonds to form the oxetane ring. acs.orgnih.gov A recently developed protocol combines a hydrogen-atom transfer (HAT) photocatalyst with a sulfonium (B1226848) salt, enabling the cyclization of unactivated primary or secondary alcohols. nih.gov This method is notable for its mild conditions and tolerance of a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules. acs.orgnih.gov The reaction proceeds via a radical-polar crossover mechanism, where a photogenerated radical cation initiates the process. nih.gov

Table 2: Modern Photocatalytic and Photochemical Synthesis of Oxetanes This table illustrates modern light-induced strategies for forming the oxetane ring, a core component of the target molecule.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Citation |

| Paternò-Büchi Reaction | α-Ketoesters + Alkenes | Ir[dF(CF3)ppy]2(dtbpy)PF6, visible light | Functionalized Oxetanes | High diastereoselectivity | nih.gov |

| C-H Functionalization | Primary/Secondary Alcohols + Vinylsulfonium triflate | Ir-photocatalyst, visible light, K3PO4 | Substituted Oxetanes | Mild conditions, broad scope, avoids pre-functionalization | acs.orgnih.govnih.gov |

| Photochemical Cascade | Cyclopentenones + Alkenes | UV light | Tricyclic Oxetanes | Forms complex structures in one step | nih.gov |

These sustainable protocols, particularly gold- and photo-catalyzed reactions, represent the forefront of oxetane synthesis. They offer efficient, safer, and more environmentally benign pathways to valuable oxetanone structures compared to classical synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 1 3 Ethyl Oxetan 3 Yl Ethanone

Ring-Opening Reaction Mechanisms of Oxetane (B1205548) Derivatives

Oxetanes, as four-membered cyclic ethers, possess significant ring strain (approximately 107 kJ/mol), which is comparable to that of epoxides (114 kJ/mol). iaea.orgbeilstein-journals.org This inherent strain is the thermodynamic driving force for ring-opening polymerization. beilstein-journals.org However, a key distinction is the higher basicity of the oxygen atom in oxetanes (pKa ≈ 2.0) compared to epoxides (pKa ≈ 3.7), which makes oxetanes more reactive nucleophiles in polymerization reactions. iaea.orgresearchgate.net

Cationic Ring-Opening Polymerization (CROP) Pathways in 3-Ethyl-Substituted Oxetanes

Cationic ring-opening polymerization (CROP) is the most prevalent and effective method for synthesizing polyethers from oxetane monomers, including 3-ethyl-substituted derivatives. nih.govresearchgate.net The polymerization is typically initiated by strong protic acids or Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), or through photoinitiation using onium salts like triarylsulfonium hexafluoroantimonate. nih.govradtech.org

Investigations into the CROP of 3,3-disubstituted oxetanes reveal that the reaction often begins with a notable induction period, which is then followed by a very rapid, exothermic polymerization. radtech.orgtandfonline.com This phenomenon is attributed to the initial formation of relatively stable tertiary oxonium ions, which require a certain activation energy to trigger the subsequent rapid propagation steps. radtech.orgtandfonline.com The polymerization of oxetanes can proceed through two primary mechanistic pathways: the Active Chain End (ACE) mechanism and the Activated Monomer Mechanism (AMM). nih.govacs.org

The Active Chain End (ACE) mechanism is often the dominant pathway in the CROP of oxetanes, especially in the absence of significant quantities of protic impurities like water or alcohols. acs.org In this mechanism, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain.

The process involves three main stages:

Initiation: An initiator (e.g., H⁺) protonates the oxygen atom of the oxetane monomer, forming a secondary oxonium ion. This ion rapidly reacts with a second monomer molecule to form a more stable tertiary oxonium ion, which is the true initiating species. tandfonline.comacs.org

Propagation: The active tertiary oxonium ion at the chain end is attacked by the nucleophilic oxygen of an incoming monomer molecule. This SN2-type reaction opens the cyclic ion and extends the polymer chain by one monomer unit, regenerating the tertiary oxonium ion at the new chain end. iaea.org

Termination/Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer to another monomer or the polymer itself.

The ACE mechanism is considered highly efficient for oxetane polymerization as it generally minimizes side reactions like cyclization that can occur with other mechanisms. nih.gov

The Activated Monomer Mechanism (AMM) becomes significant in CROP systems containing protic compounds (ROH), such as alcohols or water, which can act as chain transfer agents. acs.orgacs.org In this pathway, the end of the growing polymer chain is a neutral hydroxyl group, not an ionic species. acs.org

The key steps of the AMM are:

Monomer Activation: The initiator protonates a monomer molecule, forming a secondary oxonium ion (the "activated monomer").

Propagation: The terminal hydroxyl group of a dormant polymer chain acts as a nucleophile, attacking the activated (protonated) monomer. This opens the ring and adds the monomer unit to the chain, regenerating a terminal hydroxyl group.

Oxetane is more basic than alcohols, which generally favors the ACE pathway. acs.org However, the AMM can coexist with the ACE mechanism, particularly when alcohols are deliberately added as co-initiators or are present as impurities. acs.org This pathway is crucial in controlling the synthesis of telechelic or branched polymers. nih.gov

The choice and concentration of the catalyst, along with reaction conditions like temperature, have a profound impact on the kinetics and the structure of the resulting polymer.

Catalyst Type and Concentration: In photopolymerization, the concentration of the photoinitiator directly influences both the rate of polymerization and the final monomer conversion. radtech.org For instance, when copolymerizing an oxetane monomer (TR-TCM104) with diglycidylether of bisphenol A (DGEBA), increasing the DGEBA content dramatically accelerates the reaction.

| DGEBA Content (wt%) | Maximum Polymerization Rate (Rp,max) (Arbitrary Units) | Final Oxetane Conversion (%) |

|---|---|---|

| 0 | ~0.002 | 17 |

| 20 | ~0.015 | >80 |

| 50 | ~0.040 | ~95 |

Temperature: Temperature is a critical parameter for controlling the polymer architecture, particularly in the synthesis of hyperbranched polymers from monomers like 3-ethyl-3-(hydroxymethyl)oxetane (EHO), a close structural analog of the title compound. Higher temperatures generally lead to a higher degree of branching.

| Reaction Temperature (°C) | Degree of Branching (DB) |

|---|---|

| -30 | 0.21 |

| -2 | 0.36 |

| 30 | 0.43 |

| 70 | 0.50 |

Anionic Ring-Opening Reactions and Their Limitations

While CROP is highly effective, the anionic ring-opening polymerization (AROP) of oxetanes is generally considered less efficient and is used infrequently. nih.gov The oxetane ring is relatively stable under basic conditions, making its ring-opening by anionic initiators slow and challenging. utexas.edu

The primary limitations of AROP for oxetane derivatives include:

Low Molar Mass: The resulting polymers often have a very low molar mass.

Broad Dispersity: The polymers exhibit high polydispersity indices (Đ or Mw/Mn), indicating a lack of control over the polymerization process.

| Polymerization Method | Typical Molar Mass (g/mol) | Typical Dispersity (Đ = Mw/Mn) | Effectiveness |

|---|---|---|---|

| Cationic (CROP) | High (e.g., >5000) | Controlled (e.g., 1.77 - 3.75 for hyperbranched) | High / Efficient |

| Anionic (AROP) | Low (e.g., ~500) | Broad (e.g., 4.0 - 5.5) | Low / Inefficient |

Despite these limitations, some successful AROP reactions have been achieved under specific conditions, such as using potassium tert-butoxide at high temperatures (e.g., 180 °C) or employing specialized monomer activation systems. researchgate.netrsc.org However, these methods are not broadly applicable and underscore the general preference for cationic pathways.

Reactivity of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group in 1-(3-ethyl-oxetan-3-yl)ethanone is a ketone, which provides a secondary site of reactivity distinct from the oxetane ring. In medicinal chemistry, the oxetane ring itself has been explored as a metabolically stable replacement for carbonyl groups, highlighting their similar polarity but differing chemical stability. acs.org

The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate. This allows for standard ketone reactions, such as:

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form tertiary alcohols.

Reduction: Reduction with agents like sodium borohydride (B1222165) to yield a secondary alcohol.

Enolate Chemistry: Reactions via the enolate intermediate, such as aldol (B89426) condensations or alkylations.

A key consideration is the stability of the oxetane ring under the conditions required for these transformations. The oxetane ring is generally stable to basic and weakly acidic conditions, as well as many reducing agents. utexas.edu Therefore, it is plausible that many standard ketone transformations could be performed on the ethanone group without inducing the premature ring-opening of the oxetane moiety. However, strongly acidic conditions or reagents that can act as potent Lewis acids must be avoided, as they would likely initiate CROP or a simple acid-catalyzed ring-opening. researchgate.netmagtech.com.cn The chemistry of oxetan-3-one, a related compound, demonstrates that the carbonyl group can serve as a synthetic handle for creating diverse 3-substituted oxetanes, further supporting the idea that the ketone functionality can be manipulated while preserving the ring structure. beilstein-journals.orgacs.org

Carbonyl Reactivity (e.g., Reactions of Ketones and Aldehydes)

The ketone functional group in this compound is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by a variety of nucleophiles. The reactivity of the carbonyl group is influenced by both electronic and steric factors. The presence of the oxetane ring, a four-membered heterocycle, can be compared to a gem-dimethyl group in terms of its steric bulk, which may affect the accessibility of the carbonyl carbon to incoming nucleophiles. magtech.com.cn

Reactions typical for ketones can be expected to occur with this compound. These include, but are not limited to, reduction to the corresponding alcohol, reductive amination to form amines, and addition of organometallic reagents such as Grignard or organolithium compounds to generate tertiary alcohols. rsc.org For instance, condensation reactions with hydrazine (B178648) derivatives, such as aminoguanidine (B1677879) and picryl hydrazine, are known to occur with the parent oxetan-3-one to form Schiff bases, a reaction that is also applicable to this compound. uni-muenchen.de

The table below summarizes some of the expected carbonyl addition reactions for this compound based on the known reactivity of ketones and oxetan-3-one.

| Reaction Type | Reagent(s) | Expected Product |

| Reduction | NaBH₄, LiAlH₄ | 1-(3-Ethyl-oxetan-3-yl)ethanol |

| Grignard Reaction | R-MgBr | 2-(3-Ethyl-oxetan-3-yl)propan-2-ol derivative |

| Reductive Amination | R-NH₂, NaBH₃CN | N-alkyl-1-(3-ethyl-oxetan-3-yl)ethanamine |

| Wittig Reaction | Ph₃P=CHR | 3-Ethyl-3-(1-methylalkenyl)oxetane |

| Cyanohydrin Formation | HCN, KCN | 2-(3-Ethyl-oxetan-3-yl)-2-hydroxypropanenitrile |

Alpha-Carbon Functionalization Reactions

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, in this compound is activated and can be functionalized through various reactions. The protons on this alpha-carbon are acidic and can be removed by a suitable base to form an enolate intermediate. This enolate can then react with a range of electrophiles.

Common alpha-carbon functionalization reactions include alkylation, halogenation, and acylation. For example, in the presence of a base like lithium diisopropylamide (LDA), the enolate of this compound can be generated and subsequently reacted with an alkyl halide to introduce a new alkyl group at the alpha-position. Similarly, treatment with a halogen source, such as N-bromosuccinimide, would lead to the corresponding alpha-halo ketone. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

Intermolecular Chemical Transformations and Coupling Reactions

In addition to intramolecular reactions, this compound and its derivatives can participate in a variety of intermolecular transformations, including addition and cross-coupling reactions, to generate more complex molecules.

Aza-Michael Additions Involving Oxetanes

The aza-Michael addition is a powerful carbon-nitrogen bond-forming reaction involving the addition of an amine nucleophile to an electron-deficient alkene (a Michael acceptor). frontiersin.orgnih.gov While this compound is not a Michael acceptor, it can be readily converted into one. For example, an aldol condensation with an aldehyde, followed by dehydration, would yield an α,β-unsaturated ketone derivative. This oxetane-containing Michael acceptor could then undergo aza-Michael addition with various nitrogen heterocycles.

Research has shown that methyl 2-(oxetan-3-ylidene)acetate, a related oxetane-containing Michael acceptor, readily undergoes aza-Michael addition with various NH-heterocycles in the presence of a base like DBU. mdpi.comresearchgate.netbohrium.com This suggests that α,β-unsaturated ketones derived from this compound would be valuable substrates for synthesizing novel oxetane-containing amino compounds.

The table below illustrates the potential for aza-Michael additions using a hypothetical α,β-unsaturated derivative of this compound.

| Nitrogen Nucleophile | Catalyst/Base | Expected Product Type |

| Piperidine (B6355638) | DBU | β-Amino ketone with a piperidine moiety |

| Pyrrolidine (B122466) | DBU | β-Amino ketone with a pyrrolidine moiety |

| Morpholine (B109124) | DBU | β-Amino ketone with a morpholine moiety |

| 1H-Pyrazole | DBU | β-Amino ketone with a pyrazole (B372694) moiety |

Cross-Coupling Reactions for Oxetane-Containing Hybrids (e.g., Suzuki–Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comlibretexts.orgrsc.orgyoutube.comfrontiersin.org This reaction is instrumental in synthesizing biaryl compounds, conjugated alkenes, and styrenes.

To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be functionalized with a suitable leaving group, such as a halide or a triflate, or converted into an organoboron derivative. For instance, if a bromoaryl group were introduced into the molecule, it could then be coupled with a variety of boronic acids to create complex oxetane-containing hybrid molecules. bohrium.com The synthesis of polycyclic systems containing an oxetane ring has been achieved using Suzuki coupling to connect the oxetane moiety with another cyclic fragment. beilstein-journals.org

The general scheme for a Suzuki-Miyaura coupling involving a hypothetical brominated derivative of this compound is shown below:

General Reaction Scheme for Suzuki-Miyaura Coupling

Oxetane-Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Oxetane-Ar-R

This approach allows for the modular synthesis of a wide array of complex molecules containing the valuable oxetane motif.

Computational Chemistry and Theoretical Modeling of 1 3 Ethyl Oxetan 3 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. numberanalytics.com For 1-(3-Ethyl-oxetan-3-yl)ethanone, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, yielding valuable information about its molecular orbitals and electronic properties. numberanalytics.com

The electronic structure dictates the molecule's reactivity, polarity, and spectroscopic characteristics. Key aspects explored through these calculations include the distribution of electron density, the energies of the molecular orbitals, and the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and electronic transitions. libretexts.org

Molecular orbital theory explains that the atomic orbitals of the constituent atoms combine to form a new set of orbitals that extend over the entire molecule. numberanalytics.comyoutube.com In this compound, the molecular orbitals would be delocalized across the oxetane (B1205548) ring, the ethyl group, and the acetyl group. The presence of the oxygen atom in the oxetane ring and the carbonyl group introduces lone pairs of electrons, which would reside in non-bonding molecular orbitals. The π-system of the carbonyl group would result in distinct π and π* molecular orbitals.

A hypothetical representation of the key molecular orbital energies for this compound, as would be determined by a DFT calculation, is presented in the table below.

| Molecular Orbital | Calculated Energy (eV) | Character |

|---|---|---|

| LUMO+1 | +1.2 | σ |

| LUMO | -0.5 | π (C=O) |

| HOMO | -6.8 | n (Oxygen of C=O) |

| HOMO-1 | -7.5 | n (Oxygen of oxetane) |

| HOMO-2 | -8.2 | σ (C-C, C-O) |

This table is a hypothetical representation of molecular orbital energies for this compound and is intended for illustrative purposes.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgbohrium.comnih.gov For this compound, theoretical methods can be used to map out the potential energy surface for various transformations, such as ring-opening reactions, enolate formation, or reactions at the carbonyl group.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. numberanalytics.com

For instance, the acid-catalyzed ring-opening of the oxetane in this compound could be investigated. Computational models would first predict the most likely site of protonation, followed by the calculation of the transition state for the subsequent C-O bond cleavage. The calculations would also help in understanding the stereochemical outcome of such reactions. Similarly, the mechanism of base-catalyzed enolate formation could be explored by modeling the abstraction of a proton from the acetyl group and identifying the corresponding transition state.

A hypothetical reaction coordinate diagram for a generic reaction of this compound is shown below to illustrate the type of information obtained from these studies.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Product | -12.4 |

This table presents hypothetical relative energies for a reaction involving this compound to illustrate the concept of a reaction profile.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are crucial for its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule, known as conformers, and to determine their relative energies. acs.orgacs.org

Due to the presence of the flexible ethyl group and the puckered oxetane ring, this compound can exist in multiple conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the conformational landscape of the molecule. acs.orgyoutube.com These methods systematically vary the dihedral angles of the rotatable bonds to locate the energy minima corresponding to stable conformers.

The study of intermolecular interactions is also vital, as it governs the properties of the compound in the condensed phase. For this compound, these interactions would primarily involve dipole-dipole forces due to the polar carbonyl and ether functionalities, as well as weaker van der Waals forces. Computational models can quantify the strength and nature of these interactions, helping to explain properties like boiling point and solubility.

The table below provides a hypothetical summary of a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (°) |

|---|---|---|---|

| A | 0.00 | 75.3 | 178.5 |

| B | 0.85 | 20.1 | 65.2 |

| C | 1.50 | 4.6 | -68.9 |

This table is a hypothetical representation of the results of a conformational analysis for this compound.

Prediction and Interpretation of Spectroscopic Data through Theoretical Models

Theoretical calculations are highly valuable in predicting and interpreting various types of spectra, including NMR, IR, and UV-Vis. numberanalytics.com This allows for a direct comparison with experimental data, aiding in the structural elucidation and characterization of this compound. researchgate.net

For NMR spectroscopy, computational methods can predict the chemical shifts of ¹H and ¹³C nuclei and the spin-spin coupling constants. numberanalytics.com These predictions are based on the calculated electronic environment around each nucleus. By comparing the calculated spectrum with the experimental one, the assignment of signals to specific atoms in the molecule can be confirmed.

In the case of IR spectroscopy, theoretical models can calculate the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond or the bending of C-H bonds. This information is instrumental in assigning the absorption bands observed in the experimental IR spectrum.

UV-Vis spectra, which provide information about electronic transitions, can also be simulated using time-dependent DFT (TD-DFT) methods. acs.orgnih.gov These calculations yield the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima and their intensities in the experimental spectrum.

A hypothetical comparison of experimental and calculated spectroscopic data for this compound is presented below.

| Spectroscopic Data | Experimental Value | Calculated Value | Assignment |

|---|---|---|---|

| ¹³C Chemical Shift (ppm) | 209.1 | 208.5 | C=O |

| ¹H Chemical Shift (ppm) | 2.15 | 2.18 | -C(=O)CH₃ |

| IR Frequency (cm⁻¹) | 1715 | 1720 | C=O stretch |

| UV-Vis λmax (nm) | 285 | 288 | n → π* |

This table provides a hypothetical comparison of experimental and calculated spectroscopic data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamics. nih.govnih.gov In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape in a more dynamic fashion than static calculations. tandfonline.com The simulation can reveal the transitions between different conformers and the timescales on which these transitions occur. This is particularly useful for understanding the flexibility of the ethyl group and the puckering motion of the oxetane ring.

Furthermore, MD simulations can be performed in the presence of a solvent to study the influence of the environment on the molecule's behavior. This can provide a more realistic picture of its dynamics in solution. The analysis of the trajectories from MD simulations can yield information about the average structure, fluctuations in bond lengths and angles, and the time correlation of various motions within the molecule.

A hypothetical summary of results from a molecular dynamics simulation of this compound is given in the table below.

| Property | Calculated Value | Description |

|---|---|---|

| Average C-C-C-O Dihedral (°) | 175.2 ± 15.3 | Rotation of the ethyl group |

| Ring Puckering Amplitude (Å) | 0.25 ± 0.05 | Flexibility of the oxetane ring |

| Solvent Accessible Surface Area (Ų) | 155.6 | Exposure to solvent |

| Conformational Transition Time (ps) | 50-200 | Time for interconversion of major conformers |

This table presents hypothetical results from a molecular dynamics simulation to illustrate the types of insights that can be gained.

Applications of 1 3 Ethyl Oxetan 3 Yl Ethanone and Oxetane Based Architectures in Materials Science and Polymer Chemistry

Utilization as Monomers for Ring-Opening Polymerization

Oxetanes, characterized by a four-membered ether ring, undergo facile cationic ring-opening polymerization due to their inherent ring strain, which is significantly higher than that of less strained cyclic ethers like tetrahydropyran. This process is typically initiated by strong electrophiles, such as Lewis acids or superacids, leading to the formation of a tertiary oxonium ion that propagates the polymerization. This reactivity is harnessed to create a variety of polymers, from linear polyethers to complex hyperbranched structures. While anionic polymerization of oxetanes is also possible, the cationic route is more commonly employed for creating high molecular weight polymers.

Synthesis of Hyperbranched Polyethers from 3-Ethyl-3-(hydroxymethyl)oxetane and Related Derivatives

A prominent example of oxetane-based monomers in polymerization is 3-ethyl-3-(hydroxymethyl)oxetane (EHO), a close structural relative of 1-(3-ethyl-oxetan-3-yl)ethanone. EHO is widely used to synthesize hyperbranched polyethers, a class of dendritic polymers with a high degree of branching. These polymers are typically synthesized via a cationic ring-opening multibranching polymerization.

The degree of branching in the resulting hyperbranched polyethers can be controlled by adjusting reaction conditions such as temperature and monomer addition rate. For instance, slow monomer addition to a core molecule can result in a lower degree of branching compared to a one-step synthesis.

Table 1: Synthesis of Hyperbranched Polyoxetanes from EHO and TMP

| Series | TMP:EHO Ratio | Theoretical Molar Mass ( g/mol ) | Dispersity (Đ) | Degree of Branching |

|---|---|---|---|---|

| POX-5 | 1:5 | 714 | 1.77 | 0.21 |

| POX-15 | 1:15 | 1878 | 2.55 | 0.36 |

| POX-30 | 1:30 | 3624 | 3.11 | 0.43 |

| POX-50 | 1:50 | 5942 | 3.75 | 0.50 |

Data sourced from studies on the synthesis of hyperbranched polyoxetanes, demonstrating the tunability of polymer properties.

These hyperbranched polyoxetanes exhibit thermoplastic properties and have been investigated for their potential as hot-melt adhesives, showing good adhesion to polar substrates.

Design and Synthesis of Functional Polyoxetanes

The versatility of oxetane (B1205548) chemistry allows for the design and synthesis of functional polyoxetanes with specific properties. By incorporating different functional groups into the oxetane monomer, polymers with tailored characteristics can be produced. For example, oxetane monomers containing azido (B1232118) groups have been used to create energetic polymers.

Copolymerization is another strategy to modify the properties of polyoxetanes. Oxetanes can be copolymerized with other cyclic ethers, such as tetrahydrofuran (B95107) (THF), to create copolymers that serve as precursors for soft segments in polyurethanes and other elastomers. This approach allows for the fine-tuning of material properties like crystallinity and toughness.

Furthermore, the hydroxyl groups present in polymers derived from monomers like EHO can be further modified to introduce other functionalities. This post-polymerization modification opens up possibilities for creating a wide array of functional materials from a single polymer backbone.

Advanced Materials Development from Oxetane-Containing Precursors

The unique properties of oxetane-based polymers, such as low polymerization shrinkage and oxygen insensitivity during photopolymerization, make them attractive for the development of advanced materials. These materials find applications in high-tech fields, including optics and electronics.

Fabrication of Liquid Crystal Materials

Oxetane-based reactive mesogens are emerging as a promising alternative to traditional acrylate-based systems for producing liquid crystalline elastomers (LCEs) and liquid crystalline networks (LCNs). These materials combine the long-range orientational order of liquid crystals with the elastic properties of polymers.

The polymerization of liquid crystalline oxetane monomers, often initiated by light (photopolymerization), "freezes" the liquid crystalline structure into a solid polymer network. This process benefits from the characteristics of oxetane polymerization, including a faster polymerization rate compared to epoxides and reduced shrinkage compared to acrylates.

A key development in this area is the synthesis of oxetane-functionalized chiral dopants. When added to a nematic liquid crystal mixture, these dopants induce a chiral nematic (cholesteric) phase, which exhibits selective reflection of light. This allows for the fabrication of photonic materials, such as iridescent films and reflective coatings, that can be patterned using techniques like flexographic printing. These materials have potential applications in decorative coatings, anti-counterfeiting labels, and sensors

Influence of Oxetane Units on Polymer Architecture and Network Formation

The incorporation of oxetane units profoundly influences the architecture and network formation of polymers, primarily through cationic ring-opening polymerization (CROP). wikipedia.orgrsc.org This process is driven by the significant ring strain of the oxetane ring, which is approximately 107 kJ/mol. wikipedia.org This high level of strain makes oxetanes more reactive than larger cyclic ethers, facilitating polymerization. wikipedia.orgwikipedia.org

The polymerization of oxetanes is typically initiated by Lewis acids or other cationic initiators. wikipedia.org The resulting polymer chain consists of repeating ether units. The substitution pattern on the oxetane ring plays a crucial role in determining the final polymer properties. For instance, symmetrically 3,3-disubstituted oxetanes can yield crystalline polymers, while 2- or 3-monosubstituted oxetanes tend to produce amorphous polymers. wikipedia.org The presence of substituents like the ethyl and acetyl groups in this compound would be expected to result in an amorphous polymer with specific solubility and thermal characteristics.

The structure of the monomer also dictates the stereochemistry of the resulting polymer. Unsymmetrically substituted oxetanes can lead to different types of chain connections, such as head-to-tail, head-to-head, and tail-to-tail arrangements. wikipedia.org However, under controlled conditions, stereospecific polymerization can be achieved. wikipedia.org

Oxetanes are frequently copolymerized with other monomers, most notably tetrahydrofuran (THF), to tailor the properties of the resulting material. wikipedia.org These copolymers are often used as soft segments in the production of polyurethanes, polyethers, and polyamide elastomers. wikipedia.org The copolymerization of an oxetane like this compound could be leveraged to modify the crystallinity and mechanical properties of various engineering plastics.

A key characteristic of oxetane polymerization is its "living" nature under certain conditions, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org This control over polymer architecture is highly desirable for creating materials with predictable and reproducible properties. However, side reactions such as "backbiting," where the oxygen atoms of the polymer chain attack the growing polymer end, can lead to the formation of cyclic oligomers. wikipedia.org

The table below summarizes the influence of various factors on the properties of polyoxetanes.

| Influencing Factor | Effect on Polymer Properties |

| Symmetry of Substituents | Symmetrically disubstituted oxetanes tend to form crystalline polymers, while monosubstituted ones are often amorphous. wikipedia.org |

| Bulkiness of Substituents | The size of the substituent groups affects the polymer's ability to crystallize and its final morphology. wikipedia.org |

| Polarity of Substituents | Polar groups can influence solubility and intermolecular interactions within the polymer matrix. |

| Copolymerization | Allows for the adjustment of crystallinity and modification of material properties, such as creating amorphous and tough rubbers when copolymerized with THF. wikipedia.org |

Adhesion Science and Applications of Oxetane Polymers (e.g., Hot Melt Adhesives)

Polymers derived from oxetanes exhibit excellent adhesive properties, making them valuable in a variety of bonding applications, including hot melt adhesives. toagoseiamerica.com The strong adhesion is often attributed to the low shrinkage that occurs during UV curing of oxetane-based resins. toagoseiamerica.com This minimal shrinkage reduces internal stress at the adhesive-substrate interface, leading to a more robust bond. toagosei.co.jp

Oxetane resins are known for their ability to adhere to a wide range of substrates, including dissimilar materials. toagoseiamerica.com This versatility is a significant advantage in many industrial applications. The high reactivity of oxetanes allows for rapid curing, which is particularly beneficial in high-speed manufacturing processes. toagoseiamerica.com

The addition of oxetane resins to other polymer systems, such as epoxies, can significantly enhance their adhesive properties. While in some cases the addition of highly reactive oxetane resin can initially lower adhesive strength due to stress concentration from rapid curing, it can also enhance breaking strength. toagosei.co.jp Fine-tuning the formulation by controlling the curing speed or adding wetting agents can overcome this and optimize adhesion, especially on plastic substrates. toagosei.co.jp

The properties of oxetane-based adhesives can be further tailored by copolymerization. For example, combining oxetanes with epoxy resins can lead to adhesives with both fast curing times and strong, durable bonds. toagoseiamerica.com The low viscosity of many monofunctional and bifunctional oxetane resins makes them excellent reactive diluents, allowing for the formulation of adhesives with a higher content of more viscous resins. toagosei.co.jp

The table below highlights key features of oxetane polymers relevant to adhesion science.

| Feature | Relevance to Adhesion |

| Low Curing Shrinkage | Reduces stress at the bond line, leading to excellent adhesion. toagoseiamerica.comube.com |

| High Reactivity | Enables fast curing times, suitable for industrial applications. toagoseiamerica.comnagaseamerica.com |

| Good Blendability | Can be combined with other resins like epoxies to create novel adhesive formulations with enhanced properties. toagoseiamerica.comtoagosei.co.jp |

| Versatility | Adheres well to a variety of substrates, including dissimilar materials. toagoseiamerica.com |

Applications in Coatings and Sealants

Oxetane-based polymers are widely used in the formulation of high-performance coatings and sealants due to their unique combination of properties. toagoseiamerica.comnagaseamerica.com These materials are often cured using UV light or heat in the presence of a cationic initiator. ube.com A significant advantage of cationic curing is that it is not inhibited by oxygen, unlike free-radical polymerization, which is a common curing mechanism for other types of coatings. ube.com

In coatings, the addition of oxetanes to epoxy formulations can accelerate the curing process and improve the final properties of the cured film. ube.com Even small amounts of a highly reactive oxetane can increase the glass transition temperature (Tg) of the cured product. toagosei.co.jp The combination of oxetanes, with their rapid polymerization, and epoxies, which have a slower propagation, can result in materials with high molecular weight, leading to improved heat and alkali resistance. toagosei.co.jp

Oxetane-based sealants benefit from the same properties that make them good adhesives: low shrinkage, excellent adhesion, and durability. toagoseiamerica.com These sealants can form strong, long-lasting seals that are resistant to environmental degradation. toagoseiamerica.com The ability to copolymerize oxetanes allows for the creation of sealants with a wide range of flexibilities and strengths, tailored to specific applications. For instance, aromatic bifunctional oxetanes can be used to create sealants with high hardness, heat resistance, and chemical resistance for electronic materials. ube.com

The following table summarizes the applications of oxetane polymers in coatings and sealants.

| Application | Key Properties Utilized | Examples |

| UV-Curable Coatings | Rapid curing, no oxygen inhibition, low viscosity, good adhesion. ube.comnagaseamerica.com | Food can coatings, flexo inks, industrial UV coatings. toagoseiamerica.comnagaseamerica.com |

| Sealants | Low shrinkage, high adhesion, durability, chemical resistance. toagoseiamerica.com | Sealing agents for harsh environments, adhesives for electronic materials. toagoseiamerica.comube.com |

| 3D Printing Resins | Fast curing, dimensional stability. ube.comnagaseamerica.com | Photopolymers for 3D printing equipment. toagoseiamerica.com |

Future Directions and Interdisciplinary Research in 1 3 Ethyl Oxetan 3 Yl Ethanone Chemistry

Development of Novel Catalytic Systems for Oxetanone Transformations

The reactivity of the oxetane (B1205548) ring in 1-(3-Ethyl-oxetan-3-yl)ethanone is a key area for future research, particularly in the development of selective catalytic transformations. The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, which can be harnessed to create diverse molecular architectures. Future research will likely focus on catalysts that can selectively activate the C-O bonds of the oxetane ring, as well as those that can mediate reactions at the ketone group without affecting the strained ring.

Researchers are exploring a variety of catalytic systems to control the regioselectivity and stereoselectivity of oxetane transformations. For instance, Lewis acids have been shown to catalyze the ring-opening of oxetanes with various nucleophiles. The development of chiral Lewis acids could enable enantioselective additions to the ketone or stereoselective ring-opening reactions, leading to the synthesis of complex, optically active molecules. Furthermore, transition metal catalysts, such as those based on palladium, rhodium, or iridium, could be employed for novel cycloaddition or rearrangement reactions involving the oxetane ring.

| Catalyst Type | Potential Transformation of this compound | Desired Outcome |

| Chiral Lewis Acids | Enantioselective nucleophilic addition to the ketone | Synthesis of chiral diols |

| Transition Metals (e.g., Pd, Rh) | Catalytic ring-opening and cross-coupling | Formation of functionalized ethers |

| Organocatalysts | Asymmetric alpha-functionalization of the ketone | Introduction of new stereocenters |

Integration with Supramolecular Chemistry and Nanomaterials Science

The distinct structural and electronic properties of this compound make it an intriguing candidate for integration into supramolecular assemblies and nanomaterials. The polar ketone group can participate in hydrogen bonding and other non-covalent interactions, which are the cornerstone of supramolecular chemistry. This could enable the use of this oxetanone as a building block for self-assembling systems, such as gels, liquid crystals, or molecular cages.

In the realm of nanomaterials science, this compound could be incorporated into polymer backbones or attached to the surface of nanoparticles. The ring-opening of the oxetane could be triggered by external stimuli, such as light or heat, leading to changes in the material's properties. This "smart" behavior could be exploited in applications like drug delivery, sensing, or self-healing materials. For example, polymers containing this oxetane unit could be designed to release an encapsulated agent upon cleavage of the oxetane ring.

Automated Synthesis and High-Throughput Screening in Oxetane Research

The exploration of the chemical space around this compound and other oxetane derivatives can be significantly accelerated through the adoption of automated synthesis and high-throughput screening (HTS) techniques. Automated platforms can rapidly synthesize libraries of related compounds by varying the substituents on the oxetane ring or by performing a range of reactions on the ketone functionality.

These compound libraries can then be subjected to HTS to identify molecules with desired biological or material properties. For instance, a library of derivatives of this compound could be screened for inhibitory activity against a particular enzyme or for its ability to form stable thin films. The data generated from HTS can then be used to build structure-activity relationships, guiding the design of next-generation compounds with improved performance.

| Technology | Application in this compound Research | Potential Impact |

| Automated Flow Chemistry | Rapid synthesis of a library of oxetane derivatives | Accelerated discovery of new compounds |

| High-Throughput Screening | Screening of compound libraries for biological activity | Identification of potential drug candidates |

| Robotic Platforms | Miniaturization and parallelization of reactions | Reduced cost and increased efficiency of research |

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

A deeper understanding of the reaction mechanisms involving this compound will rely on the application of advanced spectroscopic and imaging techniques for in-situ analysis. Techniques such as rapid-injection NMR and stopped-flow IR spectroscopy can provide real-time information on the formation and decay of reactive intermediates during catalytic transformations. This level of mechanistic detail is crucial for optimizing reaction conditions and designing more efficient catalysts.

Furthermore, advanced imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), could be used to visualize the morphology of supramolecular assemblies or nanomaterials incorporating this oxetanone. Correlating the molecular structure with the macroscopic properties of these materials is a key goal of this area of research.

Theoretical and Computational Advancements in Oxetane Reactivity Prediction

Theoretical and computational chemistry are poised to play an increasingly important role in predicting the reactivity and properties of this compound and related compounds. Density functional theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into reaction barriers and selectivity. These predictions can help to guide experimental efforts by identifying the most promising reaction pathways and catalysts.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this oxetanone and its interactions with other molecules, such as solvents or biological macromolecules. For instance, MD simulations could be used to predict how a polymer containing this oxetane unit would fold or how a drug candidate based on this scaffold might bind to its target protein. The synergy between computational prediction and experimental validation will be a powerful engine for future discoveries in oxetane chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-Ethyl-oxetan-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis may involve Friedel-Crafts acylation to introduce the ethanone group or cyclization reactions to form the oxetane ring. For example, similar ethanone derivatives are synthesized via refluxing with anhydrous potassium carbonate in ethanol, as seen in acetophenone analogs . Key conditions include catalyst selection (e.g., AlCl₃ for acylation), solvent purity, and temperature control. Yield optimization may require iterative adjustments of stoichiometry and reaction time, monitored by TLC or HPLC .

Q. What purification and analytical techniques are critical for isolating this compound and confirming its purity?

- Methodological Answer : Post-synthesis purification often involves recrystallization from ethanol or column chromatography. Analytical confirmation requires NMR (¹H/¹³C) to identify the ethyl-oxetane moiety and acetyl group, IR for ketone C=O stretches (~1700 cm⁻¹), and mass spectrometry for molecular ion verification (e.g., [M+H⁺] peak). Purity assessment via HPLC with UV detection is recommended .

Q. How should researchers handle stability concerns related to the oxetane ring in this compound during storage and reactions?

- Methodological Answer : The strained oxetane ring is prone to acid/base-mediated ring-opening. Storage in inert, anhydrous environments at 2–8°C is advised. During reactions, avoid strong acids/bases and monitor for decomposition via NMR or GC-MS. Stability studies under varying pH and temperature can preemptively identify degradation pathways .

Advanced Research Questions

Q. How can computational tools predict the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the oxetane ring’s strain energy and predict sites for electrophilic attack. Molecular docking (e.g., AutoDock Vina) assesses potential interactions with biological targets, while ADMET predictors (e.g., SwissADME) evaluate pharmacokinetics. Lipinski’s Rule compliance (e.g., logP <5) should be verified for drug-likeness .

Q. What approaches resolve contradictions in experimental data, such as inconsistent reaction yields or spectral assignments?

- Methodological Answer : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs). For yield discrepancies, replicate reactions under controlled conditions (e.g., inert atmosphere) and employ Design of Experiments (DoE) to isolate variables like moisture or catalyst aging. Contradictory crystallographic data may require re-refinement using software like SHELXL .

Q. Which crystallographic methods are suitable for determining the 3D structure of this compound, and how is data refinement managed?

- Methodological Answer : Single-crystal X-ray diffraction with Mo/Kα radiation is ideal. Data collection via Bruker D8 Venture systems, followed by structure solution using SHELXT and refinement with SHELXL, can resolve disorder in the ethyl-oxetane group. Twinning or poor resolution may necessitate reciprocal-space refinement or alternative software like Olex2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.